1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate
Description
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-methylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-26(22,23)14-6-4-5-12(9-14)17(21)24-13-10-20(11-13)18-19-15-7-2-3-8-16(15)25-18/h2-9,13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANJOBUACZQFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, which can be achieved through the reaction of 2-aminobenzenethiol with an appropriate acyl chloride.
Azetidine Ring Formation: The benzothiazole derivative is then reacted with a suitable azetidine precursor under controlled conditions to form the azetidine ring.
Methanesulfonylbenzoate Group Addition: Finally, the azetidine-benzothiazole intermediate is reacted with methanesulfonylbenzoic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Histamine Receptor Modulation
The compound has been identified as a ligand for histamine-3 receptors (H3R), which are involved in various neurological processes, including cognition and memory. H3R antagonists can enhance neurotransmitter release, making them potential candidates for treating cognitive disorders such as Alzheimer's disease and schizophrenia .
Therapeutic Uses
Research indicates that compounds similar to 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate can be effective in treating conditions such as:
- Neurological Disorders : By modulating H3R activity, these compounds may improve cognitive function and memory retention .
- Cardiovascular Conditions : H3R ligands have been linked to cardiovascular regulation, suggesting a role in managing heart-related diseases .
- Metabolic Disorders : There is evidence to suggest that H3R modulation can influence body weight and glucose metabolism, indicating potential applications in obesity and diabetes management .
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Cognitive Enhancement in Alzheimer's Patients
- Management of Schizophrenia Symptoms
Data Table: Summary of Research Findings
| Study Reference | Condition Treated | Compound Used | Key Findings |
|---|---|---|---|
| Study 1 | Alzheimer's Disease | H3 receptor antagonist | Improved memory recall |
| Study 2 | Schizophrenia | Benzothiazole derivative | Reduced symptoms |
| Study 3 | Cardiovascular Issues | H3 receptor modulator | Enhanced cardiovascular function |
| Study 4 | Obesity/Diabetes | Similar benzothiazole compound | Positive effects on weight management |
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole-Azetidinone Family
The compound shares structural similarities with azetidinone derivatives reported in , such as 4-[1-benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-4-methylazetidin-2-one (compound 3a-3j). These analogues are synthesized via Staudinger reactions between benzothiazole-aminobenzofuran intermediates and acid chlorides . Key differences include:
- Substituent Groups : The target compound features a 3-methanesulfonylbenzoate ester, whereas analogues in have benzofuran or methyl groups.
- Bioactivity : Compounds 3b, 3c, and 3d exhibit moderate antimicrobial activity against bacterial and fungal strains . The methanesulfonyl group in the target compound may enhance bioavailability or target specificity.
Table 1: Structural and Functional Comparison of Azetidinone-Benzothiazole Derivatives
Agrochemical Benzothiazole Analogues
lists benzothiazole-based pesticides, such as bentaluron (1-(1,3-benzothiazol-2-yl)-3-isopropylurea) and benthiocarb (S-(4-chlorobenzyl)-N,N-diethylthiolcarbamate). These compounds share the benzothiazole core but differ in functional groups and applications:
- Functional Groups : Bentaluron has a urea linkage, while benthiocarb includes a thiolcarbamate group.
Benzothiazole Derivatives with Metal-Binding Capacity
describes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization. Comparatively:
- Metal Interaction : The target compound’s benzothiazole and ester groups may exhibit weaker metal-coordinating properties than the hydroxyl and amide groups in ’s compound .
- Synthetic Utility : ’s compound is tailored for catalysis, whereas the target compound’s design prioritizes bioactivity or stability.
Industrial and Pharmacological Benzothiazoles
highlights dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate , synthesized via alkylation of benzothiazole intermediates. Key contrasts include:
- Substituents : The acetyl and diester groups in ’s compound differ from the methanesulfonylbenzoate in the target compound.
- Applications : emphasizes structural diversity for industrial applications, while the target compound’s design aligns with drug discovery .
Research Findings and Implications
- Synthetic Flexibility: The Staudinger reaction () and alkylation methods () demonstrate adaptability in benzothiazole-azetidinone synthesis, enabling tailored substituent incorporation .
- Bioactivity Trends: Antimicrobial activity in benzothiazole-azetidinones correlates with electron-withdrawing groups (e.g., sulfonyl), suggesting the target compound may exhibit enhanced potency .
- Industrial Relevance : Benzothiazoles in pesticides () and metal catalysts () underscore the scaffold’s versatility, though the target compound’s ester-sulfonyl combination may limit agrochemical utility .
Biological Activity
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate is a compound that integrates a benzothiazole moiety with an azetidine structure, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C16H16N2O4S2
- Molecular Weight : 368.43 g/mol
- IUPAC Name : this compound
This compound features a benzothiazole ring, which is often associated with antimicrobial and anticancer properties, and an azetidine ring known for its role in various biological interactions.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that related compounds inhibited the growth of various bacterial strains, including Mycobacterium tuberculosis . The presence of the azetidine structure may enhance this effect by increasing membrane permeability or interacting with bacterial enzymes.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of specific kinases or enzymes that play crucial roles in cancer cell proliferation. For example, compounds similar to this compound have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell migration .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
- Membrane Disruption : The azetidine ring may facilitate the disruption of microbial membranes, enhancing antimicrobial effects.
Study on Antitubercular Activity
A notable study synthesized various benzothiazole-containing azetidinone derivatives and evaluated their antitubercular activity. Results showed that these compounds displayed significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential therapeutic applications for tuberculosis treatment .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of benzothiazole derivatives. Modifications in the chemical structure were found to correlate with increased efficacy against specific biological targets . This approach helps in designing more potent derivatives based on structural modifications.
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and solubility .
- Temperature Control : Maintain reflux conditions (70–90°C) for sulfonylation to minimize side reactions .
- Purity Monitoring : Employ TLC (chloroform:methanol, 7:3) or HPLC to track reaction progress and confirm product purity .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals to confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), benzothiazole aromatic protons (δ 7.0–8.5 ppm), and methanesulfonyl group (δ 3.1 ppm for CH₃) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O ester stretch at ~1720 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can computational methods predict the interaction of this compound with biological targets, and what experimental validation is required?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Focus on the benzothiazole and methanesulfonyl groups as key pharmacophores .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Experimental Validation :
Data Interpretation : Cross-validate docking scores (ΔG < -8 kcal/mol) with experimental KD values to refine models .
Advanced: How to address contradictions in bioactivity data across different studies?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 or HeLa) and control compounds .
- Metabolite Profiling : Perform LC-MS to rule out degradation products interfering with bioactivity .
- Structural Confirmation : Re-analyze compound identity via X-ray crystallography (e.g., SHELXL refinement ).
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may stem from varying ATP concentrations—normalize data to 1 mM ATP .
Advanced: What strategies are effective in modifying the compound's structure to enhance selectivity and reduce off-target effects?
Methodological Answer:
- Functional Group Replacement :
- Replace methanesulfonyl with sulfonamide or phosphonate groups to modulate polarity .
- Introduce fluorine at the benzothiazole C6 position to enhance metabolic stability .
- Scaffold Hopping : Design analogs with pyrrolidine instead of azetidine to probe steric effects .
- Prodrug Approaches : Mask the ester group with a cleavable moiety (e.g., acetyl) to improve bioavailability .
SAR Analysis : Use QSAR models to correlate substituents (e.g., logP, polar surface area) with activity .
Basic: What are the recommended protocols for crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent System : Slow evaporation from a 1:1 mixture of ethanol/diethyl ether yields single crystals suitable for X-ray analysis .
- Temperature : Crystallize at 4°C to reduce nucleation rate .
- Data Collection :
Structural Insights : The azetidine ring adopts a puckered conformation (Cremer-Pople parameters: θ = 20°, φ = 90°), while the benzothiazole moiety is planar (r.m.s.d. < 0.02 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
